
Comparative study of the endocrine activity of
DEHT and its alternatives.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bis(2-ethylhexyl) terephthalate

Cat. No.: B1667314 Get Quote

Comparative Study: Endocrine Activity of DEHT
and Its Alternatives
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

The quest for safer alternatives to traditional plasticizers, particularly Di(2-ethylhexyl) phthalate

(DEHP), has led to the widespread adoption of Di(2-ethylhexyl) terephthalate (DEHT), also

known as DOTP. While DEHT is often marketed as a safer alternative, a thorough

understanding of its endocrine activity compared to other alternatives is crucial for informed

decision-making in various applications, from medical devices to consumer products. This

guide provides a comparative analysis of the endocrine activity of DEHT and its common

alternatives, including 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) and Tris(2-

ethylhexyl) trimellitate (TOTM), supported by experimental data from in vitro and in vivo

studies.

In Vitro Endocrine Activity Assessment
The endocrine-disrupting potential of DEHT and its alternatives has been evaluated through a

battery of in vitro assays designed to assess interactions with key hormonal pathways. These

assays provide valuable insights into the mechanisms by which these compounds may

interfere with the endocrine system.
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The E-Screen (Estrogen-Screen) assay utilizes the MCF-7 human breast cancer cell line,

which is estrogen-responsive, to assess the estrogenic or anti-estrogenic activity of chemical

compounds. An increase in cell proliferation indicates estrogenic activity, while a decrease in

estrogen-induced proliferation suggests anti-estrogenic activity.

In a comparative study, DEHT, DINCH, and TOTM did not show any significant estrogenic or

anti-estrogenic activity.[1][2] In contrast, the traditional plasticizer DEHP exhibited moderate

estrogenic activity.[1][2]

Table 1: Estrogenic Activity of DEHT and Alternatives in MCF-7 Cells (E-Screen Assay)

Compound
Concentration
Range Tested

Estrogenic Activity
(Cell Proliferation
vs. Control)

Anti-Estrogenic
Activity (Inhibition
of E2-induced
Proliferation)

DEHT 10⁻⁸ M - 10⁻⁴ M
No significant

increase

Statistically significant

decrease at 300 µM[2]

DINCH 10⁻⁸ M - 10⁻⁴ M
No significant

increase

No significant

decrease

TOTM 10⁻⁸ M - 10⁻⁴ M
No significant

increase

No significant

decrease

DEHP 10⁻⁸ M - 10⁻⁴ M Moderate increase
No significant

decrease

Source: Moche et al., 2021[1][2]

Androgenic Activity: MDA-kb2 Assay
The MDA-kb2 assay employs a human breast cancer cell line (MDA-kb2) that is stably

transfected with a luciferase reporter gene under the control of an androgen-responsive

promoter. An increase in luciferase activity indicates androgenic activity, while a decrease in

androgen-induced luciferase activity suggests anti-androgenic potential.
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Studies have shown that DEHT, DINCH, and TOTM do not exhibit any androgenic or anti-

androgenic activity in the MDA-kb2 assay.[1][2]

Table 2: Androgenic Activity of DEHT and Alternatives in MDA-kb2 Cells

Compound
Concentration
Range Tested

Androgenic
Activity (Luciferase
Induction)

Anti-Androgenic
Activity (Inhibition
of DHT-induced
Luciferase Activity)

DEHT 10⁻⁹ M - 10⁻⁴ M
No significant

induction

No significant

inhibition

DINCH 10⁻⁹ M - 10⁻⁴ M
No significant

induction

No significant

inhibition

TOTM 10⁻⁹ M - 10⁻⁴ M
No significant

induction

No significant

inhibition

DEHP 10⁻⁹ M - 10⁻⁴ M
No significant

induction

No significant

inhibition

Source: Moche et al., 2021[1][2]

Steroidogenesis: H295R Assay
The H295R steroidogenesis assay utilizes a human adrenal cortical carcinoma cell line (NCI-

H295R) that expresses key enzymes involved in the synthesis of steroid hormones. This assay

is used to assess the potential of chemicals to disrupt the production of hormones such as

estradiol and testosterone.

Interestingly, while DEHT, DINCH, and TOTM did not show activity in the estrogen and

androgen receptor assays, they were found to disrupt steroidogenesis in the H295R assay.[1]

[2] All three compounds led to a significant increase in estradiol production, suggesting an

interference with the steroidogenic pathway.[1][2]

Table 3: Effects of DEHT and Alternatives on Steroidogenesis in H295R Cells
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Compound Concentration
Estradiol
Production (Fold
change vs. Control)

Testosterone
Production (Fold
change vs. Control)

DEHT 100 µM ~2.5 ~1.2

DINCH 100 µM ~2.0 ~1.0

TOTM 100 µM ~3.0 ~1.5

DEHP 100 µM ~2.0 ~1.0

Source: Moche et al., 2021[1][2] (Values are approximate based on graphical data)

In Vivo Endocrine Activity and Reproductive Toxicity
While in vitro assays provide valuable mechanistic information, in vivo studies in animal models

are essential for assessing the potential for endocrine disruption and reproductive toxicity at the

whole-organism level.

DEHT
A two-generation reproductive toxicity study in rats exposed to DEHT in their feed did not show

any adverse effects on reproductive performance, including mating, fertility, and developmental

landmarks, at concentrations up to 1.0% in the diet.[3] The No-Observed-Effect Level (NOEL)

for reproductive toxicity was considered to be 1.0% DEHT in the diet (614 mg/kg/day).[3]

Another study in rodents following four weeks of intravenous exposure to DEHT found no

effects on reproductive tissues or organs.[4]

DINCH
The in vivo endocrine activity of DINCH is more controversial. While some studies in rats have

reported no evidence of reproductive toxicity or endocrine-disrupting properties, others have

suggested potential effects.[5] For instance, in utero exposure of rats to DINCH has been

linked to impaired liver metabolic capacity and has been shown to affect Leydig cell function.[6]

Some research also suggests that a metabolite of DINCH, MINCH, can act as a potent

peroxisome proliferator-activated receptor (PPAR)-α agonist, which may interfere with the

endocrine system.[7]
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TOTM
In vivo studies on TOTM have indicated potential effects on the liver and reproductive system.

In mice, TOTM exposure has been associated with an increase in liver weight and has been

shown to affect the cell cycle, lipid metabolism, and oxidative processes in the liver.[8]

Regarding reproductive toxicity, some studies have reported a decrease in sperm count in mice

exposed to TOTM.[8]

Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in endocrine activity and the

experimental procedures used to assess them, the following diagrams are provided.
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Overview of Endocrine Disruption Pathway.
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Workflow of a Two-Generation Reproductive Toxicity Study.
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Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and

validation of findings.

E-Screen (Estrogen-Screen) Assay
This assay is based on the proliferation of the human breast cancer cell line MCF-7 in response

to estrogens.

Cell Culture: MCF-7 cells are cultured in a suitable medium, typically DMEM supplemented

with fetal bovine serum (FBS).

Hormone Deprivation: Prior to the assay, cells are cultured in a medium free of phenol red (a

weak estrogen) and with charcoal-dextran treated FBS to remove endogenous steroids.

Treatment: Cells are seeded in multi-well plates and, after attachment, are exposed to

various concentrations of the test compound. A positive control (e.g., 17β-estradiol) and a

vehicle control are included.

Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell

proliferation.

Quantification: Cell proliferation is quantified using methods such as the sulforhodamine B

(SRB) assay, which measures cellular protein content.

Data Analysis: The proliferation in response to the test compound is compared to the

controls to determine estrogenic or anti-estrogenic activity.

MDA-kb2 Androgen Receptor Assay
This assay uses the MDA-kb2 human breast cancer cell line, which contains an androgen-

responsive reporter gene system.

Cell Culture: MDA-kb2 cells are maintained in a specific culture medium, often L-15 medium,

supplemented with FBS.
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Treatment: Cells are plated in multi-well plates and exposed to different concentrations of the

test substance in the presence or absence of a known androgen (e.g., dihydrotestosterone,

DHT) for agonist and antagonist testing, respectively.

Incubation: The cells are incubated for a short period, typically 24-48 hours.

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured

using a luminometer.

Data Analysis: The luciferase activity in treated cells is compared to that of control cells to

determine androgenic or anti-androgenic effects. A significant increase in luciferase activity

indicates agonistic activity, while a significant decrease in DHT-induced luciferase activity

indicates antagonistic activity.[9]

H295R Steroidogenesis Assay (OECD TG 456)
This in vitro screening assay uses the NCI-H295R human adrenocortical carcinoma cell line to

detect substances that affect the production of testosterone and estradiol.

Cell Culture and Plating: H295R cells are cultured and seeded into multi-well plates.

Exposure: After a 24-hour acclimation period, the cells are exposed to at least seven

concentrations of the test chemical for 48 hours.

Hormone Measurement: Following exposure, the concentrations of testosterone and

estradiol in the cell culture medium are measured using validated methods such as ELISA or

LC-MS/MS.[10]

Cytotoxicity Assessment: Cell viability is assessed to ensure that observed effects on

hormone production are not due to cytotoxicity.

Data Analysis: Hormone concentrations are expressed as a fold change relative to a solvent

control. The lowest-observed-effect concentration (LOEC) and no-observed-effect

concentration (NOEC) are determined.[11][12]
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The available evidence suggests that while DEHT and its alternatives, DINCH and TOTM, do

not exhibit significant estrogenic or androgenic activity in vitro, they can disrupt steroidogenesis

by increasing estradiol production. In vivo studies on DEHT have not indicated reproductive

toxicity at tested doses. However, the data for DINCH and TOTM are less clear, with some

studies suggesting potential for endocrine disruption and reproductive effects.

This comparative guide highlights the importance of a comprehensive toxicological evaluation

of plasticizer alternatives. While DEHT appears to be a safer alternative to DEHP in terms of

estrogenic and androgenic activity, its effects on steroidogenesis warrant further investigation.

For DINCH and TOTM, more research is needed to fully characterize their potential endocrine-

disrupting and reproductive effects. Researchers and drug development professionals should

consider this information when selecting plasticizers for their applications and when designing

future studies to assess the safety of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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